molecular formula C4H5BN2O2 B580035 Pyrimidin-4-ylboronic acid CAS No. 852362-24-4

Pyrimidin-4-ylboronic acid

Cat. No.: B580035
CAS No.: 852362-24-4
M. Wt: 123.906
InChI Key: YQEFFTJDRKXKAP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrimidin-4-ylboronic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.

Chemical Reactions Analysis

Types of Reactions

Pyrimidin-4-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki cross-coupling reactions.

    Halides: React with this compound in cross-coupling reactions.

    Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed in Suzuki cross-coupling reactions.

    This compound Derivatives: Formed in oxidation reactions.

    Pyrimidin-4-ylborane: Formed in reduction reactions.

Mechanism of Action

The mechanism of action of pyrimidin-4-ylboronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki cross-coupling reactions, it acts as a nucleophile, transferring its boron atom to a palladium catalyst, which then facilitates the formation of a carbon-carbon bond with an electrophilic halide . This mechanism is crucial for the synthesis of biaryl compounds and other complex organic molecules.

Comparison with Similar Compounds

Properties

IUPAC Name

pyrimidin-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BN2O2/c8-5(9)4-1-2-6-3-7-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEFFTJDRKXKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=NC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673551
Record name Pyrimidin-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852362-24-4
Record name B-4-Pyrimidinylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852362-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidin-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-4-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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